3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1156169-39-9) is a heterocyclic building block of the 1,2,4-oxadiazole family, possessing molecular formula C₁₀H₈BrClN₂O and molecular weight 287.54 g/mol. Its structure features a 1,2,4-oxadiazole core substituted at the 3-position with a meta-bromobenzyl group and at the 5-position with a chloromethyl group, yielding a bifunctional scaffold with two orthogonal reactive sites.

Molecular Formula C10H8BrClN2O
Molecular Weight 287.54 g/mol
CAS No. 1156169-39-9
Cat. No. B1518179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
CAS1156169-39-9
Molecular FormulaC10H8BrClN2O
Molecular Weight287.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC2=NOC(=N2)CCl
InChIInChI=1S/C10H8BrClN2O/c11-8-3-1-2-7(4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2
InChIKeyBTWWUVQNYDHYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1156169-39-9): Chemical Identity and Core Properties for Procurement Screening


3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1156169-39-9) is a heterocyclic building block of the 1,2,4-oxadiazole family, possessing molecular formula C₁₀H₈BrClN₂O and molecular weight 287.54 g/mol [1]. Its structure features a 1,2,4-oxadiazole core substituted at the 3-position with a meta-bromobenzyl group and at the 5-position with a chloromethyl group, yielding a bifunctional scaffold with two orthogonal reactive sites. The compound is primarily supplied as a research chemical with ≥95% purity and is categorized under Harmonized System codes for heterocyclic compounds . The 1,2,4-oxadiazole ring is an established bioisostere for ester and amide functionalities, conferring metabolic stability advantages in medicinal chemistry and chemical biology applications [2].

Why 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole Cannot Be Replaced by Isomeric or Regioisomeric Analogs in Synthesis and Assay Applications


Bromobenzyl-substituted 1,2,4-oxadiazoles with a chloromethyl handle are not functionally interchangeable. The meta-substitution pattern on the benzyl ring (3-bromophenyl, CAS 1156169-39-9) alters dipole moment and electrophilic aromatic substitution reactivity compared to the para (CAS 1094255-98-7) and ortho (CAS 1339141-04-6) isomers, which can shift Suzuki-coupling rates and biological target engagement by affecting molecular shape complementarity . Furthermore, the 3-benzyl-5-chloromethyl regiochemistry (target compound) places the chloromethyl electrophile at the C5 position, where the electron-withdrawing effect of the 1,2,4-oxadiazole ring is most pronounced, enhancing electrophilicity relative to the 3-chloromethyl regioisomer (e.g., CAS 1152504-39-6) [1]. Without a methylene spacer between the aryl ring and the oxadiazole core, analogs with direct aryl–oxadiazole bonds (e.g., CAS 848316-20-1, CAS 657423-61-5) exhibit distinct conformational profiles and electronic coupling, which can alter both pharmacokinetic properties and solid-state packing in materials applications [2].

Quantitative Differentiation Evidence for 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole Against Closest Analogs


Meta-Bromobenzyl Substitution: Calculated Electronic and Steric Differentiation from Para and Ortho Isomers

The target compound carries the bromine atom at the meta position of the benzyl ring, whereas the closest commercially available analogs bear bromine at the para (CAS 1094255-98-7) or ortho (CAS 1339141-04-6) positions [1]. In aryl halide reactivity, meta-bromo substituents exhibit distinct Hammett substituent constants: σₘ = 0.39 for Br, compared to σₚ = 0.23 [2]. While these literature values are for direct ring attachment, the meta positioning alters the electrostatic potential map of the benzyl group, which can shift the preferred binding pose in protein pockets by up to 1.5–2.0 Å in docking studies when compared to para-substituted benzyl oxadiazoles [3]. The meta isomer's dipole moment vector is oriented approximately 60° relative to the benzyl axis, in contrast to the collinear vector of the para isomer, potentially leading to differential solubility and chromatographic retention as measured by calculated cLogP of 3.2 for all positional isomers [1].

Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

Bifunctional Reactivity: Orthogonal Chloromethyl (SN2) and Aryl Bromide (Cross-Coupling) Handles in a Single Scaffold

The target compound presents two chemically orthogonal reactive centers: a chloromethyl group at C5 of the oxadiazole for nucleophilic substitution (SN2) and a meta-bromophenyl group for palladium-catalyzed cross-coupling . The chloromethyl group at the oxadiazole 5-position benefits from enhanced electrophilicity because the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more strongly transmitted to C5 than to C3 [1]. In 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a structurally analogous chloromethyl oxadiazole, the chloromethyl group reacted quantitatively with N-nucleophiles (amines) and S-nucleophiles (thiols) under mild conditions (room temperature, DMF, K₂CO₃), demonstrating >90% conversion by TLC within 2–4 hours [2]. In contrast, the regioisomeric 3-(chloromethyl)-5-substituted-1,2,4-oxadiazole (e.g., CAS 1152504-39-6) places the electrophile at the electronically less activated C3 position, where reactivity toward nucleophiles is attenuated.

Organic Synthesis Chemical Biology Building Block

Methylene Spacer Effect: Conformational Flexibility Advantage Over Direct-Aryl-1,2,4-Oxadiazoles

The target compound incorporates a methylene (-CH₂-) bridge between the 3-bromophenyl group and the oxadiazole C3. In contrast, several commercially available comparators (CAS 848316-20-1: 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole; CAS 657423-61-5: 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole) attach the aryl group directly to the oxadiazole ring without a spacer [1]. The methylene bridge introduces an additional rotatable bond: the target compound has 3 rotatable bonds (calculated by PubChem), while the direct-aryl analogs have only 2 [2]. This extra degree of conformational freedom enables the bromophenyl ring to sample a wider angular distribution relative to the oxadiazole plane. In structure-activity relationship studies of 1,2,4-oxadiazole-containing kinase inhibitors, the introduction of a methylene spacer between the aryl group and the oxadiazole ring was shown to modulate target selectivity by allowing the aryl group to adopt binding poses inaccessible to the direct-aryl analog, contributing to >10-fold selectivity shifts between closely related kinase targets in some series [3].

Conformational Analysis Medicinal Chemistry Ligand Design

1,2,4-Oxadiazole Core Bioisosteric Stability Advantage Over Ester and Amide Linkers

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, providing resistance to hydrolytic metabolism while maintaining hydrogen-bond acceptor capacity [1]. The target compound benefits from this inherent property of the oxadiazole core. In a comparative analysis of plasma stability, a 1,2,4-oxadiazole-containing analog retained 85% of parent compound after 120 min incubation in human plasma, whereas the corresponding ester analog was completely hydrolyzed (>95% degradation) within 30 min under identical conditions [2]. The target compound's oxadiazole ring, with H-bond acceptor count of 3 (two ring nitrogens + one ring oxygen) and topological polar surface area of 38.9 Ų, is positioned within the drug-like chemical space for oral bioavailability while providing resistance to esterase-mediated cleavage [3]. This property is shared across the 1,2,4-oxadiazole class but differentiates the target compound from building blocks relying on ester or amide linkers for analogous synthetic purposes.

Bioisosterism Metabolic Stability Drug Design

High-Value Application Scenarios for 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Parallel Library Synthesis via Sequential Orthogonal Functionalization (SN2 then Suzuki Coupling)

The target compound's dual reactivity—a C5 chloromethyl group for SN2 substitution followed by Pd-catalyzed cross-coupling at the meta-bromophenyl site—enables two-step parallel library construction without protecting-group manipulation. As demonstrated with structurally analogous C5-chloromethyl oxadiazoles, the chloromethyl group reacts with amine, thiol, or alcohol nucleophiles in >90% conversion at room temperature [1], after which the remaining aryl bromide can be diversified via Suzuki-Miyaura coupling with boronic acids . This sequential strategy is not feasible with regioisomers bearing the chloromethyl at C3 (e.g., CAS 1152504-39-6), where the electrophilic reactivity is attenuated by the oxadiazole electronic structure [2].

Fragment-Based Drug Discovery Requiring Meta-Substituted Benzyl Geometry

When fragment growing or scaffold-hopping programs demand a meta-substituted benzyl geometry for optimal target engagement, the target compound (CAS 1156169-39-9) is the structurally appropriate choice. Its meta-bromobenzyl group offers a different dipole moment orientation and steric profile compared to para (CAS 1094255-98-7) and ortho (CAS 1339141-04-6) isomers [1]. The methylene spacer further provides an additional rotatable bond (3 vs. 2 in direct-aryl analogs), expanding the conformational search space for binding pose optimization . Medicinal chemistry reviews document that such seemingly subtle positional isomer differences can translate to >10-fold selectivity shifts between closely related protein targets in oxadiazole series [2].

Metabolically Stable Chemical Probe Design Using the 1,2,4-Oxadiazole Core

For chemical biology probe development where plasma stability is critical, the target compound provides an oxadiazole core that resists hydrolytic degradation. Class-level evidence indicates that 1,2,4-oxadiazole-containing analogs maintain >85% parent compound after 120 min in human plasma, in contrast to ester-based constructs that undergo near-complete hydrolysis within 30 min [1]. The target compound's computed drug-like properties (XLogP3 = 3.2, TPSA = 38.9 Ų, H-bond acceptor count = 3) position it favorably for cell permeability while the bioisosteric oxadiazole ring ensures metabolic stability , making it suitable for constructing tool compounds for target validation in cellular assays where ester-containing probes would fail due to rapid degradation.

Materials Chemistry: Bifunctional Monomer for Step-Growth Polymerization

The dual electrophilic sites of the target compound (aryl bromide + benzylic chloride) can serve as a bifunctional monomer in step-growth polymerization or covalent organic framework construction. The meta connectivity of the bromobenzyl group yields a non-linear (kinked) monomer geometry with a calculated angle of approximately 120° between substitution vectors, contrasting with the linear (180°) geometry of para-substituted analogs (CAS 1094255-98-7) [1]. This angular difference can be exploited to tune polymer chain packing, porosity, and thermal properties in materials applications, where kinked monomers are known to reduce crystallinity and increase free volume .

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